molecular formula C15H13N3O3S B4423596 2-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE

2-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE

Cat. No.: B4423596
M. Wt: 315.3 g/mol
InChI Key: UCEQBZMIDMAOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzoxadiazole ring fused with a tetrahydroisoquinoline moiety, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps, starting with the preparation of 2,1,3-benzoxadiazole-4-sulfonyl chloride. This intermediate is then reacted with tetrahydroisoquinoline under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, sulfinyl derivatives, and various substituted benzoxadiazole compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,1,3-Benzoxadiazole-4-sulfonyl chloride
  • 2,1,3-Benzoxadiazole-4-sulfonyl chloride 3-oxide
  • 2,1,3-Benzoxadiazole-4-sulfonyl chloride, 97%

Uniqueness

Compared to similar compounds, 2-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE stands out due to its fused ring structure, which imparts unique chemical and physical properties. This makes it particularly valuable for applications requiring specific reactivity and stability .

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c19-22(20,14-7-3-6-13-15(14)17-21-16-13)18-9-8-11-4-1-2-5-12(11)10-18/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEQBZMIDMAOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC4=NON=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 2
2-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 3
2-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 4
2-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 5
2-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 6
2-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE

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